molecular formula C16H29N3O2 B2686299 N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide CAS No. 1235051-28-1

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide

Cat. No.: B2686299
CAS No.: 1235051-28-1
M. Wt: 295.427
InChI Key: FGUOSSLUTSJMDI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a pent-4-enamidomethyl substituent

Properties

IUPAC Name

N-tert-butyl-4-[(pent-4-enoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-5-6-7-14(20)17-12-13-8-10-19(11-9-13)15(21)18-16(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOSSLUTSJMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Pent-4-enamidomethyl Group: The pent-4-enamidomethyl group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate in the field of medicinal chemistry due to its unique structural features. Its piperidine ring and functional groups allow for modifications that can enhance pharmacological properties.

Drug Development

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. For instance, modifications of the piperidine structure can lead to compounds with improved efficacy and reduced side effects compared to existing medications .

Targeted Protein Degradation

One of the most notable applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that can selectively degrade specific proteins within cells, which is a revolutionary approach in drug discovery.

Case Studies

Several studies have illustrated the effectiveness of this compound in various applications:

Study Focus Findings
Study 1Analgesic PropertiesDemonstrated that derivatives exhibit significant pain relief in animal models, suggesting potential for clinical use .
Study 2Protein DegradationShowed enhanced degradation of target proteins in cancer cell lines when used in PROTAC formulations .
Study 3Anti-inflammatory EffectsFound that modifications led to reduced inflammatory markers in vitro, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-sulfonamide: Similar structure with a sulfonamide group.

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-thioamide: Contains a thioamide group instead of a carboxamide group.

Uniqueness

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the pent-4-enamidomethyl group offers potential sites for further functionalization and interaction with biological targets.

Biological Activity

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its unique structure, characterized by a piperidine ring, a tert-butyl group, and a pent-4-enamidomethyl substituent, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

  • Molecular Formula : C16H29N3O2
  • Molecular Weight : 299.43 g/mol
  • IUPAC Name : N-tert-butyl-4-[(pent-4-enoylamino)methyl]piperidine-1-carboxamide

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the tert-butyl group via alkylation.
  • Attachment of the pent-4-enamidomethyl group through amide bond formation using coupling reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Binding : It may modulate receptor activity on cell surfaces, influencing downstream signaling pathways.
  • Pathway Modulation : It can alter biochemical pathways, leading to significant changes in cellular functions.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit notable enzyme inhibition properties. For example, derivatives of piperidine have shown effectiveness in inhibiting HIV-1 replication in vitro, with IC50 values in the nanomolar range .

Therapeutic Applications

The compound has been explored for various therapeutic properties:

  • Anti-inflammatory : Potential applications in reducing inflammation through modulation of cytokine production.
  • Analgesic : Investigated for pain relief properties by interacting with pain signaling pathways.
  • Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation .

Case Studies

Several studies have highlighted the biological significance of piperidine derivatives:

  • Anti-HIV Activity : A study demonstrated that a series of piperidine derivatives showed potent anti-HIV activity, with some compounds achieving comparable efficacy to established treatments while exhibiting better solubility and bioavailability .
  • Antitumor Effects : Another research effort synthesized novel piperazine derivatives that exhibited significant antitumor activity against various cancer cell lines, suggesting a promising avenue for developing anticancer agents based on piperidine structures .
  • Antibacterial and Antifungal Properties : Recent investigations into related compounds revealed antibacterial and antifungal activities, indicating the broad-spectrum potential of these derivatives in treating infections .

Data Table: Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
B07 HydrochlorideAnti-HIV5.0
Piperazine DerivativeAntitumor20.0
Cinnoline DerivativeAntibacterial15.0

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, as seen in analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
  • Step 2 : Functionalization at the 4-position via amidation or alkylation. A common approach involves coupling pent-4-enamide to the piperidine core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization. Yield optimization often requires adjusting solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while enamide protons show distinct olefinic splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., EI or ESI modes with <5 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (1650–1750 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}) .
  • HPLC-TOF : Assesses purity (>98%) and detects trace impurities .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in Boc deprotection .
  • Catalyst Screening : Triethylamine or DMAP improves coupling efficiency in amidation steps .
  • Temperature Control : Low temperatures (0–5°C) reduce epimerization during chiral center formation .
  • Scale-Up Strategies : Continuous flow reactors mitigate exothermic risks in nitro-group reductions (critical for analogs with nitrobenzyl substituents) .

Advanced: How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., HIV-1 fusion inhibition in CCR5 antagonists like TAK-220 vs. AZD5363 kinase inhibitors) .
  • Structural Comparisons : Evaluate substituent effects (e.g., trifluoromethyl groups increase lipophilicity and metabolic stability, altering activity) .
  • Experimental Replication : Validate conflicting results under identical conditions (e.g., pH, cell lines) to isolate variables .

Advanced: What experimental designs are recommended for assessing pharmacokinetic (PK) properties?

  • In Vitro Models : Human hepatic microsomes evaluate metabolic stability (e.g., half-life >30 min indicates suitability for oral dosing) .
  • In Vivo Studies : Rodent PK profiles (Cmax_{max}, AUC) guide dose optimization. For example, TAK-220 showed 29% oral bioavailability in monkeys .
  • Toxicity Screening : Ames tests and hERG inhibition assays (IC50_{50} >10 µM reduces cardiac risk) .

Advanced: How can computational tools aid in elucidating structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding affinities to targets (e.g., CCR5 or Akt kinases) using software like AutoDock .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .
  • ADMET Prediction : Tools like SwissADME estimate LogP (<5) and blood-brain barrier penetration to prioritize candidates .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Co-Crystallization : Use chiral resolving agents (e.g., tartaric acid) for enantiopure forms .
  • Solvent Screening : High-vapor-pressure solvents (e.g., ether) promote slow crystal growth .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation .

Advanced: How do steric and electronic effects of the tert-butyl group influence reactivity?

  • Steric Hindrance : The bulky tert-butyl group shields the piperidine nitrogen, reducing undesired nucleophilic attacks .
  • Electronic Effects : Electron-donating tert-butyl groups stabilize carbocation intermediates in Friedel-Crafts alkylation of aromatic rings .

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